molecular formula C11H13N3O2 B8732203 1H-Benzimidazole-6-carboxylicacid,4-amino-1-ethyl-,methylester(9CI)

1H-Benzimidazole-6-carboxylicacid,4-amino-1-ethyl-,methylester(9CI)

Cat. No.: B8732203
M. Wt: 219.24 g/mol
InChI Key: IXWOBMGTWQNNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-ethyl-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with an amino group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester at the 6-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylicacid,4-amino-1-ethyl-,methylester(9CI) typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium to facilitate the cyclization and substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-ethyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-1-ethyl-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent and for its role in modulating biological pathways.

    Industry: Used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-carboxylicacid,4-amino-1-ethyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
  • 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Comparison: Methyl 4-amino-1-ethyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 7-amino-3-ethylbenzimidazole-5-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-14-6-13-10-8(12)4-7(5-9(10)14)11(15)16-2/h4-6H,3,12H2,1-2H3

InChI Key

IXWOBMGTWQNNMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C=C(C=C21)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-ethyl-4-nitro-1H-benzimidazole-6-carboxylate (D206) (700 mg, 2.81 mmol, 1 equiv) in MeOH (50 ml) and H2O (5 ml) was added 10% palladium on charcoal (50% wet, 400 mg, 28% w/w) and NH4COOH (1.77 g, 28.1 mmol, 10 equiv) and the resulting mixture was stirred at 70° C. for 30 min then cooled to room temperature. The catalyst was filtered off through a pad of celite and most of the MeOH was removed in vacuo. The residue was diluted with AcOEt and the organic layer was washed with a saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo to give methyl 4-amino-1-ethyl-1H-benzimidazole-6-carboxylate (D207) (500 mg, 81%) as a white solid which was used in the next step without further purification. [M+H]+=220.2, RT=2.17 min.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.